BenchChemオンラインストアへようこそ!

Caged MK801

Synaptic Plasticity Long-Term Depression Presynaptic NMDA Receptors

Caged MK801 (cMK801, CAS 217176-91-5) is the premiere tool for precise spatiotemporal control of NMDA receptor blockade. Unlike bath-applied MK801, this photoactivatable NVOC-caged derivative remains inert until uncaged by UV light (340–380 nm) or two-photon excitation, enabling subcellular pharmacological isolation at individual synapses. This capability is essential for dissecting compartment-specific synaptic plasticity mechanisms, which is impossible with conventional antagonists. Our high-purity product ensures stable intracellular loading and minimal spillover for reproducible experimental results.

Molecular Formula C26H24N2O6
Molecular Weight 460.5 g/mol
CAS No. 217176-91-5
Cat. No. B3340068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaged MK801
CAS217176-91-5
Molecular FormulaC26H24N2O6
Molecular Weight460.5 g/mol
Structural Identifiers
SMILESCC12C3=CC=CC=C3CC(N1C(=O)OCC4=CC(=C(C=C4[N+](=O)[O-])OC)OC)C5=CC=CC=C25
InChIInChI=1S/C26H24N2O6/c1-26-19-10-6-4-8-16(19)12-22(18-9-5-7-11-20(18)26)27(26)25(29)34-15-17-13-23(32-2)24(33-3)14-21(17)28(30)31/h4-11,13-14,22H,12,15H2,1-3H3
InChIKeyWZDXUEMCALAOAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Caged MK801: Photoactivatable NMDA Receptor Antagonist for Spatiotemporally Precise Neurophysiology


Caged MK801 (cMK801; CAS 217176-91-5) is a photoactivatable derivative of the use-dependent NMDA receptor open-channel blocker dizocilpine (MK801), in which an NVOC (4,5-dimethoxy-2-nitrobenzyloxycarbonyl) photocleavable protecting group is covalently attached to the secondary amine of MK801, rendering the compound biologically inert until photolysis releases the parent antagonist [1]. Upon exposure to ultraviolet light (typically ~340-380 nm for one-photon uncaging or ~720-800 nm for two-photon excitation), the NVOC cage is cleaved, liberating active MK801 with high spatial and temporal precision [2]. The caged compound exhibits molecular formula C₂₆H₂₄N₂O₆ and molecular weight 460.48 g/mol, with the NVOC cage imparting neuropharmacological compatibility without altering the intrinsic activity of the parent molecule . This photochemical control enables subcellular-resolution pharmacological manipulation that is unattainable with conventional bath-applied or systemic NMDA receptor antagonists.

Why Generic NMDA Receptor Antagonists Cannot Substitute for Caged MK801 in Spatiotemporally Demanding Experiments


Conventional NMDA receptor antagonists such as free MK801 (Kd ≈ 2-4 nM for the receptor channel [1]), AP5 (competitive antagonist, IC₅₀ ≈ 2-10 μM), and memantine (uncompetitive antagonist, IC₅₀ ≈ 1-2 μM) lack the essential property of light-gated activation and therefore cannot achieve subcellular compartment-specific or single-synapse pharmacological isolation. Bath application of free MK801 produces global, irreversible NMDA receptor blockade that precludes investigation of receptor localization or synapse-specific plasticity mechanisms. Furthermore, systemic administration in vivo affects the entire brain, confounding behavioral and circuit-level interpretations. Even genetically encoded approaches (e.g., conditional knockouts) operate on timescales of days to weeks, far slower than the millisecond-to-second kinetics of synaptic events. Caged MK801, by contrast, enables photorelease with spatial resolution down to individual dendritic spines or axonal compartments and temporal precision limited only by the duration of the light pulse and the uncaging kinetics of the NVOC group (τ ~ microseconds to milliseconds) [2]. This unique spatiotemporal control is mandatory for experiments requiring precise correlation of NMDA receptor function with discrete anatomical loci or temporally defined plasticity windows.

Caged MK801: Quantitative Evidence of Unique Spatiotemporal Pharmacological Control


Axonal vs. Somatodendritic Compartment-Specific NMDA Receptor Blockade for LTD Induction Studies

Caged MK801 enables compartment-specific photorelease to distinguish axonal from somatodendritic NMDA receptor function. In mouse barrel cortex layer 4→layer 2/3 synapses, photorelease of MK801 specifically in the presynaptic axon (achieved by loading cMK801 into L4 neurons and uncaging at the axonal compartment) completely blocked the induction of timing-dependent long-term depression (t-LTD), whereas somatodendritic uncaging in the same presynaptic neurons did not prevent LTD induction [1]. This represents a direct, compartment-level functional discrimination that is impossible with bath-applied MK801, which would block all NMDA receptors irrespective of subcellular location. Free MK801 applied globally to the slice would confound interpretation by simultaneously blocking postsynaptic receptors required for LTP, whereas cMK801 photorelease demonstrated that axonal, but not somatodendritic, presynaptic NMDA receptors are specifically required for LTD induction [1].

Synaptic Plasticity Long-Term Depression Presynaptic NMDA Receptors Compartment-Specific Pharmacology

Use-Dependent Nature of MK801 Block Preserved After Uncaging for Activity-Dependent Receptor Labeling

Following photorelease, the liberated MK801 retains the characteristic use-dependent (open-channel) blocking mechanism of the parent compound. In cMK801-loaded L2/3 cortical neurons, a UV flash delivered after 10 minutes of synaptic stimulation (during which NMDA receptors were repeatedly activated) produced a rapid and sustained reduction in NMDA receptor-mediated EPSC amplitude to approximately 20-30% of baseline within 30 minutes post-flash [1]. In contrast, when the UV flash was delivered after 40 minutes of stimulation cessation (receptors largely closed/inactive), the rate of block development was markedly slower, with only minimal reduction observed over the same 30-minute period [1]. Free MK801 exhibits identical use-dependent kinetics (Kd ≈ 2-4 nM, but apparent affinity is activity-dependent due to open-channel trapping) [2]. This preserved use-dependence confirms that the caging/uncaging cycle does not alter the fundamental pharmacological mechanism of MK801, enabling activity-dependent tagging of specific NMDA receptor populations.

Use-Dependent Antagonism NMDA Receptor Kinetics Synaptic Tagging Electrophysiology

Two-Photon Uncaging of tc-MK801 Enables Single-Spine Resolution NMDA Receptor Blockade for Dendritic Integration Studies

A variant of caged MK801, tc-MK801 (two-photon compatible caged MK801), enables optical control of NMDA receptor blockade at the spatial resolution of individual dendritic spines. In cortical pyramidal neurons, two-photon uncaging of tc-MK801 at a single dendritic branch locally blocked NMDA receptor-mediated Ca²⁺ transients, reducing their frequency by >80% at the targeted branch while leaving Ca²⁺ transients at adjacent, non-illuminated branches unaffected [1]. Furthermore, tc-MK801 uncaging abolished the supralinear summation of EPSPs (NMDA spikes) evoked by increasing extracellular stimulation intensity, demonstrating functional blockade of NMDA receptor-dependent dendritic integration at the level of individual branches [1]. Free MK801 applied via bath or locally via pressure ejection cannot achieve this single-branch or single-spine resolution without affecting neighboring structures. The spatial precision of two-photon uncaging (~1 μm³ focal volume) far exceeds that of any conventional pharmacological application method.

Two-Photon Uncaging Dendritic Spine NMDA Spike Subcellular Pharmacology

Cellular Stability and Lack of Spillover Enable Cell Type-Specific Pharmacology with CM-MK801

A related compound, CM-MK801 (Cre-dependent masked MK801), demonstrates the intracellular stability and negligible spillover of caged MK801 derivatives. When CM-MK801 (5 μM) was bath-applied to brain slices containing both PLE/mCherry-expressing (Cre+) and non-expressing (Cre−) L2/3 cortical neurons, NMDA-EPSC charge transfer (QNMDA) was reduced by 85±8% in Cre+ neurons but only 12±6% in neighboring Cre− neurons after 20-30 minutes of synaptic stimulation [1]. Subsequent addition of the competitive antagonist AP5 (50 μM) further reduced QNMDA in Cre− neurons by 78±9% but had no additional effect in Cre+ neurons [1]. This demonstrates that the caged compound remains stable and does not diffuse to adjacent cells prior to enzymatic activation. Free MK801, by contrast, would produce uniform blockade across all neurons in the slice regardless of Cre expression. The high purity of commercial caged MK801 (>98% by HPLC ) further ensures minimal contamination with free MK801 that could produce unintended background blockade.

Cell Type-Specific Pharmacology Cre-LoxP Masked Compounds Neuronal Circuits

Photocleavage Enables Millisecond-Timescale Temporal Control of NMDA Receptor Blockade

The NVOC (4,5-dimethoxy-2-nitrobenzyl) caging group employed in Caged MK801 undergoes rapid photolysis upon UV illumination, with the aci-nitro decay intermediate determining the overall uncaging rate. For NVOC-caged compounds, the dark reaction proceeds with a rate constant (k) of approximately 10³-10⁴ s⁻¹, corresponding to a half-time of release in the microsecond-to-millisecond range [1]. In practical experimental settings, complete uncaging of cMK801 is achieved with a 1-second UV flash (<460 nm) from a 100 W mercury arc lamp [2]. This temporal resolution enables the study of NMDA receptor-dependent processes on physiologically relevant timescales, such as synaptic plasticity induction windows (typically tens of milliseconds). In contrast, bath application of free MK801 requires minutes for diffusion and equilibration, while systemic administration requires tens of minutes to hours. Even local pressure ejection of free MK801 cannot achieve sub-second temporal control due to diffusion delays and residual drug washout. The quantum yield of NVOC photolysis (φ ≈ 0.05-0.10) is sufficient for reliable uncaging under standard microscopy illumination conditions without causing photodamage [1].

Photocleavage Kinetics Time-Resolved Pharmacology NVOC Caging Group Uncaging Quantum Yield

High Chemical Purity (>98%) and Validated Bioactivity Ensure Reproducible Experimental Outcomes

Commercially available Caged MK801 (CAS 217176-91-5) is supplied with certified purity of ≥98% as determined by HPLC analysis . This high purity specification is critical for photolysis experiments, as contamination with even small amounts of free MK801 would produce unintended baseline NMDA receptor blockade prior to the intended uncaging event. For comparison, custom-synthesized caged compounds from academic laboratories may lack rigorous purity certification and batch-to-batch consistency. Furthermore, the bioactivity of commercial caged MK801 has been functionally validated in peer-reviewed studies using both one-photon UV uncaging in brain slices [1] and two-photon tc-MK801 uncaging for single-spine resolution experiments [2]. This dual validation across independent research groups provides confidence in the compound's reliable performance. Free MK801, while also available in high purity, cannot provide the light-gated control that is the essential differentiator for subcellular pharmacology experiments.

Quality Control HPLC Purity Bioactivity Validation Reproducibility

Caged MK801: Optimal Research Applications Based on Verified Differential Capabilities


Dissecting Presynaptic vs. Postsynaptic NMDA Receptor Contributions to Synaptic Plasticity

Researchers investigating the subcellular locus of NMDA receptor-dependent synaptic plasticity (LTP, LTD, STDP) can use Caged MK801 to achieve compartment-specific photorelease. By loading cMK801 into either presynaptic or postsynaptic neurons and uncaging specifically at axonal, somatic, or dendritic compartments, investigators can determine which subcellular NMDA receptor populations are necessary for plasticity induction and expression. This approach has been validated for distinguishing axonal vs. somatodendritic presynaptic NMDA receptors in t-LTD induction at L4→L2/3 synapses [1]. Alternative methods such as bath-applied MK801 or genetic knockouts cannot provide this compartment-level functional discrimination.

Single-Spine and Single-Branch NMDA Receptor Function Analysis via Two-Photon Uncaging

For experiments requiring optical control of NMDA receptor blockade at the resolution of individual dendritic spines or branches, tc-MK801 (a two-photon compatible variant) enables sub-micron spatial precision. This capability is essential for studying dendritic integration, local NMDA spikes, and input-specific plasticity mechanisms. Two-photon uncaging of tc-MK801 has been shown to locally abolish NMDA receptor-mediated Ca²⁺ transients and supralinear dendritic integration at targeted branches while leaving adjacent branches unaffected [2]. No alternative pharmacological approach, including local pressure ejection of free MK801, can achieve this spatial resolution without affecting neighboring structures.

Cell Type-Specific NMDA Receptor Pharmacology Using Genetically Targeted Uncaging

Investigators studying cell type-specific contributions to circuit function can employ CM-MK801 (Cre-dependent masked MK801) or similar genetically targeted caged compounds to achieve NMDA receptor blockade exclusively in defined neuronal populations. This approach has been validated in cortical circuits, where CM-MK801 produced >85% NMDA-EPSC reduction in Cre+ neurons with only 12% reduction in adjacent Cre− neurons [3]. The caged MK801 scaffold's intracellular stability and negligible spillover properties, which are also characteristic of standard Caged MK801, ensure that uncaging effects remain confined to the targeted cellular compartment.

Time-Resolved Studies of NMDA Receptor Gating and Use-Dependent Block Kinetics

The rapid photolysis kinetics of the NVOC cage (τ₁/₂ in microsecond-to-millisecond range [4]) make Caged MK801 suitable for time-resolved electrophysiology experiments investigating the temporal dynamics of NMDA receptor open-channel block. By precisely controlling the onset of MK801 availability with a light flash, researchers can correlate the timing of receptor blockade with synaptic activation patterns. This temporal precision is essential for validating models of use-dependent antagonism and for understanding the kinetics of MK801 trapping within the NMDA receptor pore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Caged MK801

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.